An In-depth Technical Guide to 2-(Difluoromethyl)isonicotinonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Difluoromethyl)isonicotinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Difluoromethyl)isonicotinonitrile. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and agrochemical research, owing to the unique electronic properties conferred by the difluoromethyl group. This document will delve into the strategic importance of the difluoromethyl moiety, detail synthetic methodologies, explore the compound's reactivity, and discuss its current and potential applications, with a focus on providing actionable insights for laboratory and development settings.
Introduction: The Strategic Value of the Difluoromethyl Group
The introduction of fluorine-containing functional groups is a cornerstone of modern drug discovery and agrochemical design.[1] Among these, the difluoromethyl (CHF₂) group has emerged as a particularly valuable moiety.[2] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CHF₂ group is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[3] This is attributed to its ability to act as a hydrogen bond donor through its acidic proton, while simultaneously modulating lipophilicity, metabolic stability, and bioavailability of parent molecules.[1]
2-(Difluoromethyl)isonicotinonitrile, incorporating both the influential CHF₂ group and a reactive nitrile moiety on a pyridine scaffold, represents a versatile platform for the synthesis of novel bioactive compounds. The electron-withdrawing nature of both substituents on the pyridine ring significantly influences its chemical reactivity, opening avenues for diverse functionalization.
Physicochemical Properties
Precise experimental data for the bulk physical properties of 2-(Difluoromethyl)isonicotinonitrile are not widely published in peer-reviewed literature. However, based on data from chemical suppliers and computational predictions, the following information can be summarized.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | AChemBlock[4] |
| Molecular Weight | 154.12 g/mol | AChemBlock[4] |
| IUPAC Name | 2-(difluoromethyl)pyridine-4-carbonitrile | AChemBlock[4] |
| CAS Number | 1211528-71-0 | AChemBlock[4] |
| Predicted XlogP | 1.1 | PubChem |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the proton of the difluoromethyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of both the cyano and difluoromethyl groups. The proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring, the nitrile group, and the difluoromethyl group. The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the pyridine carbons will be significantly deshielded due to the attached electron-withdrawing groups.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a crucial tool for characterizing this molecule. It is expected to show a doublet for the two equivalent fluorine atoms of the CHF₂ group, arising from coupling with the proton of this group. The chemical shift will be in the typical range for difluoromethyl groups attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
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C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm⁻¹.
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C-F stretch: Strong absorptions in the region of 1100-1000 cm⁻¹.
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C-H stretch (aromatic and CHF₂): Bands in the 3100-3000 cm⁻¹ region.
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C=C and C=N stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the cyano group, fluorine atoms, or cleavage of the difluoromethyl group.
Synthesis Methodologies
While a specific, detailed experimental protocol for the synthesis of 2-(Difluoromethyl)isonicotinonitrile is not widely published, several strategies for the difluoromethylation of pyridine derivatives can be adapted.
Radical C-H Difluoromethylation
A promising approach involves the direct C-H difluoromethylation of a suitable isonicotinonitrile precursor. This method often utilizes radical initiators and a source of the difluoromethyl radical.
Conceptual Workflow: Radical C-H Difluoromethylation
Caption: Conceptual workflow for radical C-H difluoromethylation.
Rationale: This approach is attractive due to its atom economy, as it avoids the need for pre-functionalized starting materials. The regioselectivity of the reaction can be a challenge and may require careful optimization of reaction conditions. The use of silver nitrate and potassium persulfate with difluoroacetic acid is a common system for generating difluoromethyl radicals.[5]
Synthesis from a Pre-functionalized Pyridine
An alternative strategy involves starting with a pyridine ring that already contains a suitable leaving group at the 2-position, which can then be displaced by a difluoromethylating agent.
Example Protocol: Synthesis of a Related Difluoromethylpyridine
The following is an illustrative protocol for the synthesis of a difluoromethylated pyridine derivative, which could be adapted for the synthesis of 2-(Difluoromethyl)isonicotinonitrile.
Synthesis of N-difluoromethyl-2-pyridones from Pyridines [6]
-
N-Alkylation: A solution of the pyridine derivative and ethyl bromodifluoroacetate in a suitable solvent (e.g., acetonitrile) is stirred at an elevated temperature. This step forms the N-alkylation product.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to in situ hydrolysis and decarboxylation, often by the addition of water and continued heating, to yield the N-difluoromethylated product.
Causality behind Experimental Choices:
-
Ethyl bromodifluoroacetate serves as a readily available and relatively safe source of the difluoromethyl group.[6]
-
The initial N-alkylation activates the pyridine ring towards subsequent transformations.
-
The final hydrolysis and decarboxylation step is a common method to remove the ester functionality and generate the desired difluoromethyl group.
Reactivity and Applications
The chemical reactivity of 2-(Difluoromethyl)isonicotinonitrile is dictated by the interplay of the pyridine ring, the difluoromethyl group, and the nitrile functionality.
Reactivity of the Pyridine Ring
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, and this effect is further enhanced by the electron-withdrawing difluoromethyl and cyano groups. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. However, the existing substituents at the 2- and 4-positions mean that reactions on the ring itself would likely require harsh conditions or specific activation.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-(difluoromethyl)isonicotinic acid) or amide.
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Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride.
-
Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Reaction Pathway: Hydrolysis of the Nitrile Group
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 3. Difluoromethylborates and Muonium for the Study of Isonitrile Insertion Affording Phenanthridines via Imidoyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
